Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate

Spirocyclic scaffolds Aqueous solubility Lipophilicity reduction

Tert-butyl 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate (molecular formula C₁₅H₂₄N₂O₃, MW 280.37 g/mol) is a Boc-protected spirocyclic isoxazoline belonging to the 1-oxa-2,8-diazaspiro[4.5]dec-2-ene scaffold class. The compound features a cyclopropyl substituent at the 3-position of the isoxazoline ring and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen at position 8, rendering it a versatile intermediate for elaboration into kinase-targeted probes, PTP1B inhibitors, or sigma receptor ligands.

Molecular Formula C15H24N2O3
Molecular Weight 280.36 g/mol
Cat. No. B13560972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate
Molecular FormulaC15H24N2O3
Molecular Weight280.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(=NO2)C3CC3
InChIInChI=1S/C15H24N2O3/c1-14(2,3)19-13(18)17-8-6-15(7-9-17)10-12(16-20-15)11-4-5-11/h11H,4-10H2,1-3H3
InChIKeyBGIKLUOCVCDBHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate – Compound Class, Core Characteristics, and Procurement-Relevant Identity


Tert-butyl 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate (molecular formula C₁₅H₂₄N₂O₃, MW 280.37 g/mol) is a Boc-protected spirocyclic isoxazoline belonging to the 1-oxa-2,8-diazaspiro[4.5]dec-2-ene scaffold class . The compound features a cyclopropyl substituent at the 3-position of the isoxazoline ring and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen at position 8, rendering it a versatile intermediate for elaboration into kinase-targeted probes, PTP1B inhibitors, or sigma receptor ligands [1]. This scaffold class has been validated by protein crystallography as an ATP-mimetic kinase inhibitor core and has demonstrated ligand-efficient inhibition across multiple kinase targets [2].

Why Generic Substitution Fails for Tert-butyl 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate – Scaffold, Substituent, and Protecting-Group Interdependence


In-class 1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives cannot be interchanged without altering the three coordinated differentiation vectors that determine downstream utility: (i) the 3-position substituent governs steric occupancy, electronic character, and metabolic fate at the vector projecting toward the solvent-exposed region in kinase ATP pockets [1]; (ii) the N8 protecting group (Boc vs. free amine vs. other carbamates) dictates the synthetic sequence and compatibility with subsequent cross-coupling or amidation steps ; and (iii) the oxa-spirocyclic core itself confers a solubility advantage of up to 40-fold over all-carbon spirocycles, an effect lost if the scaffold is substituted with an all-carbon analog [2]. A procurement choice of, for example, 3-methyl, 3-ethyl, or N8-H analogs would yield a different synthetic intermediate whose physicochemical properties, kinase selectivity profile, and downstream optimization trajectory diverge materially from those achievable with the 3-cyclopropyl, N8-Boc compound.

Quantitative Differentiation Evidence for Tert-butyl 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate vs. Closest Analogs


Oxa-Spirocyclic Scaffold Aqueous Solubility Advantage Over All-Carbon Spirocyclic Analogs

The 1-oxa-2,8-diazaspiro[4.5]dec-2-ene core, which defines the scaffold of the target compound, belongs to the oxa-spirocycle class. A systematic study of over 150 oxa-spirocyclic derivatives demonstrated that incorporation of an endocyclic oxygen atom into the spirocyclic framework increases aqueous solubility by up to 40-fold and concomitantly reduces lipophilicity (logP) compared to their all-carbon spirocyclic counterparts [1]. This is a scaffold-level differentiation: any 1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivative, including the target compound, benefits from this physicochemical advantage relative to analogous all-carbon diazaspiro[4.5]decane scaffolds lacking the endocyclic oxygen. The comparator baseline is the general class of all-carbon spirocycles of comparable molecular weight and topology. The observed difference of up to 40× solubility enhancement is a class-level inference applied to the target compound.

Spirocyclic scaffolds Aqueous solubility Lipophilicity reduction Fragment-based drug discovery

Cyclopropyl Substituent at Position 3 Confers Conformational Rigidity and Distinct Steric Profile vs. Methyl, Ethyl, or Phenyl Analogs

The cyclopropyl group at the 3-position of the 1-oxa-2,8-diazaspiro[4.5]dec-2-ene scaffold provides a unique combination of conformational rigidity, defined steric bulk (comparable to an isopropyl group but with restricted bond rotation), and distinct electronic character (cyclopropyl C–H bonds have higher bond dissociation energy than typical sp³ C–H bonds) compared to the more common 3-methyl, 3-ethyl, or 3-phenyl substituents found in this scaffold class [1][2]. The cyclopropyl group has been widely documented in medicinal chemistry to enhance metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation relative to unstrained alkyl groups, and to improve receptor binding affinity through conformational preorganization [2]. While head-to-head metabolic stability or target binding data for the target compound versus its 3-methyl or 3-ethyl analogs are not publicly available, the cyclopropyl substituent represents a structurally distinct design choice that predicts differential SAR outcomes compared to linear alkyl or aryl substituents at the same position. The closest comparator scaffold—3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene—yielded PTP1B inhibitors with the best compound (6f) showing an IC₅₀ of 2.87 ± 0.24 μM, confirming that the scaffold is biologically active and that substitution at the 3-position is a critical determinant of potency [3].

Cyclopropyl SAR Conformational restriction Metabolic stability Medicinal chemistry design

Boc Protecting Group at N8 Enables Orthogonal Synthetic Elaboration vs. Free Amine (CAS 1779939-89-7) or N8-Methyl Analogs

The target compound carries a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen at position 8, which is absent in the corresponding free amine (3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene, CAS 1779939-89-7) and differs from the N8-methyl or N8-aryl substituted variants. The Boc group serves as an acid-labile orthogonal protecting group that can be selectively removed (e.g., TFA/CH₂Cl₂) to reveal the free piperidine for subsequent N-functionalization—alkylation, acylation, sulfonylation, or reductive amination—without affecting the isoxazoline ring or the cyclopropyl substituent . This contrasts with the free amine (CAS 1779939-89-7), which cannot be directly subjected to many transition-metal-catalyzed cross-coupling conditions due to catalyst poisoning by the unprotected secondary amine, and with the N8-alkyl analogs, which are terminal products rather than versatile intermediates. The Boc-protected form is therefore the preferred procurement choice for multi-step synthetic sequences requiring late-stage N8 diversification .

Orthogonal protection Solid-phase synthesis Parallel library synthesis Intermediate procurement

Validated Kinase Inhibitor Scaffold with Protein Crystallography-Confirmed Binding Mode

The diazaspirocyclic core shared by the target compound has been validated as an ATP-mimetic kinase inhibitor scaffold through protein crystallography. Allen et al. demonstrated that heteroaryl-substituted diazaspirocycles directly linked to heteroaromatic hinge binder groups provided ligand-efficient inhibitors of multiple kinases, with binding modes confirmed by X-ray crystallography [1]. Selectivity profiles were tunable through the choice of hinge binder group and through interactions of basic nitrogen atoms in the scaffold with acidic side-chain residues in the ATP pocket [1]. The introduction of more complex substitution to the diazaspirocycles (such as the cyclopropyl group in the target compound) increased potency and altered selectivity profiles through engagement of the P-loop and changes to the spirocycle conformation [1]. This scaffold-level validation differentiates the 1-oxa-2,8-diazaspiro[4.5]dec-2-ene class from unvalidated spirocyclic scaffolds that lack crystallographic confirmation of target engagement. While the target compound itself has not been co-crystallized, the shared core scaffold has demonstrated productive binding modes that a procurement team can reasonably expect to extend to the 3-cyclopropyl variant.

Kinase inhibitor scaffold ATP-mimetic Protein crystallography Ligand efficiency

Commercial Availability with Defined Purity and QC Specifications from Sigma-Aldrich/Merck

The target compound is commercially available through Sigma-Aldrich (Merck KGaA) as product SKU ENAH315519FE, sourced from Enamine, with a defined purity specification of 95%, physical form as a powder, and storage at room temperature . The InChI Key (ZAQSCKPJZKCAAJ-UHFFFAOYSA-N) provides unambiguous compound identity verification . This contrasts with procurement from non-validated sources or custom synthesis where purity, identity, and batch-to-batch reproducibility are not guaranteed. For comparison, closely related analogs such as 8-tert-butyl 3-ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate (CAS 479636-65-2) are available from multiple vendors with varying purity specifications (typically 97%) , demonstrating that the 3-cyclopropyl variant occupies a distinct and less commoditized position in the marketplace, which may affect lead times, pricing, and the availability of Certificates of Analysis.

Commercial sourcing Purity specification Quality control Reproducibility

Scaffold Demonstrated as PTP1B Inhibitor Lead with Quantified IC₅₀, Supporting Metabolic Disease Target Relevance

The 1-oxa-2,8-diazaspiro[4.5]dec-2-ene scaffold has been validated as a PTP1B inhibitor chemotype. Wang et al. reported a series of 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives evaluated against protein tyrosine phosphatase 1B (PTP1B), a validated target for type 2 diabetes and obesity [1]. The most potent compound (6f) displayed an IC₅₀ of 2.87 ± 0.24 μM against PTP1B [1]. While this specific data point pertains to a 3-aryl rather than 3-cyclopropyl substitution, it establishes that: (a) the core scaffold is competent for PTP1B active-site engagement; (b) substitution at the 3-position is a critical determinant of inhibitory potency; and (c) the scaffold can serve as a lead compound for further optimization [1]. The 3-cyclopropyl variant of the target compound offers a distinct SAR vector at the 3-position that has not been explored in published PTP1B literature, representing an opportunity for novel IP generation relative to the 3-aryl series.

PTP1B inhibition Type 2 diabetes Insulin signaling Structure-activity relationship

Optimal Application Scenarios for Tert-butyl 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation Leveraging a Crystallographically Validated, ATP-Mimetic Scaffold with Enhanced Solubility

Medicinal chemistry teams initiating a kinase inhibitor discovery program can procure this compound as a core intermediate for generating focused libraries of ATP-competitive inhibitors. The diazaspirocyclic scaffold has confirmed binding modes in kinase ATP pockets via protein crystallography [1], de-risking the initial hit-to-lead phase. The oxa-spirocyclic core provides up to 40-fold higher solubility than all-carbon spirocyclic analogs [2], reducing the probability of compound precipitation in biochemical and cell-based assays at screening-relevant concentrations. The cyclopropyl group at position 3 offers a conformationally restricted, metabolically more stable alternative to common methyl or ethyl substituents [3], while the Boc protecting group at N8 enables late-stage diversification of the piperidine nitrogen after elaboration of the isoxazoline ring system.

PTP1B Inhibitor Optimization with an Unexplored 3-Cyclopropyl Substitution Vector for Metabolic Disease Programs

For teams pursuing PTP1B as a target for type 2 diabetes or obesity, this compound provides a scaffold-precedented but substitution-novel entry point. The 1-oxa-2,8-diazaspiro[4.5]dec-2-ene scaffold has demonstrated PTP1B inhibitory activity, with the best 3-aryl analog (compound 6f) achieving an IC₅₀ of 2.87 ± 0.24 μM [4]. The 3-cyclopropyl substitution in the target compound has not been reported in published PTP1B SAR, offering the opportunity to explore a distinct steric and electronic environment at the position most critical for potency. The documented metabolic stability advantages of cyclopropyl groups over linear alkyl substituents [3] may translate into improved in vivo pharmacokinetics for PTP1B inhibitors targeting intracellular phosphatase enzymes.

Parallel Library Synthesis Requiring Orthogonal N8 Protection for Late-Stage Diversification

In automated parallel synthesis or combinatorial library production workflows, the Boc-protected N8 position of the target compound is essential for sequential functionalization strategies. The Boc group can be selectively removed under acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) to generate the free piperidine, which can then be elaborated via amide coupling, sulfonamide formation, reductive amination, or N-arylation . This orthogonal protection strategy is not available with the corresponding free amine (CAS 1779939-89-7) or with N8-alkyl-terminated analogs, which would require additional protection/deprotection steps or would be incompatible with certain transition-metal-catalyzed transformations due to catalyst poisoning by the unprotected secondary amine.

Fragment-Based Drug Discovery (FBDD) Programs Requiring Three-Dimensional, Solubility-Enhanced Scaffolds

For FBDD campaigns that prioritize three-dimensional fragment libraries with favorable physicochemical properties, this compound offers a scaffold that aligns with established fragment optimization principles. The spirocyclic architecture provides three-dimensional shape diversity that is underrepresented in traditional flat heterocyclic fragment collections, while the oxa-spirocyclic core contributes the up to 40-fold solubility enhancement documented for this scaffold class [2]. The cyclopropyl substituent adds further three-dimensional character beyond what is achieved with planar aryl substituents, and the Boc group provides a synthetic handle for fragment growing or merging strategies. The molecular weight (280.37 g/mol) and the predominant sp³ character of the scaffold are consistent with fragment lead-likeness criteria.

Quote Request

Request a Quote for Tert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.